3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Descripción
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core fused with a propanamide side chain and a 4-(trifluoromethoxy)phenyl substituent. The benzodiazepine scaffold is widely recognized for its pharmacological relevance, particularly in central nervous system (CNS) modulation, though the specific therapeutic target of this compound remains underexplored in the provided evidence. Its structural uniqueness lies in the trifluoromethoxy group, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
Propiedades
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)29-12-7-5-11(6-8-12)23-16(26)10-9-15-18(28)24-14-4-2-1-3-13(14)17(27)25-15/h1-8,15H,9-10H2,(H,23,26)(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMKNOVRPMIHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a complex organic molecule that integrates the structural features of benzodiazepines and phenyl derivatives. This unique structure suggests significant potential for various biological activities, particularly in pharmacological applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 364.3 g/mol. The presence of the benzodiazepine core typically associates this class of compounds with central nervous system (CNS) activity, including anxiolytic and sedative effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₂O₃ |
| Molecular Weight | 364.3 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
The biological activity of the compound is primarily attributed to its interaction with GABA_A receptors, a common target for benzodiazepines. These receptors are crucial in mediating inhibitory neurotransmission in the brain. The trifluoromethoxy group may enhance lipophilicity and receptor binding affinity, potentially leading to improved pharmacological profiles.
Pharmacological Studies
Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:
- Anxiolytic Effects : Compounds with similar structures have been shown to reduce anxiety in animal models.
- Sedative Properties : Many benzodiazepine derivatives possess sedative effects that can be beneficial in treating insomnia or agitation.
- Neuroprotective Activity : Some studies suggest that benzodiazepine derivatives can protect against neuronal damage in various models of neurodegeneration.
Study 1: Anxiolytic Activity
A study conducted on a related benzodiazepine compound demonstrated significant anxiolytic effects in mice subjected to elevated plus maze tests. The compound exhibited a dose-dependent reduction in anxiety-like behavior, supporting its potential use as an anxiolytic agent.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of benzodiazepine derivatives in models of oxidative stress. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative agents, suggesting therapeutic potential for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities, primarily related to its interaction with the central nervous system (CNS). Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic, sedative, and anticonvulsant effects.
Potential Applications:
- Anxiolytic Agents : Due to its ability to enhance GABAergic activity, this compound may serve as a potential anxiolytic agent. Studies have indicated that benzodiazepines can reduce anxiety symptoms effectively.
- Anticonvulsant Properties : The compound's structural characteristics suggest it could be effective in treating seizure disorders. Benzodiazepines are commonly used in clinical settings for their anticonvulsant properties.
- Sedative Effects : The sedative properties of benzodiazepines make this compound a candidate for use in sleep disorders or preoperative sedation protocols.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives, including this compound. For instance:
- A study published in the Journal of Medicinal Chemistry explored various substitutions on the benzodiazepine core to assess their impact on pharmacological activity. The findings suggested that modifications at the nitrogen and carbon positions could significantly enhance efficacy and selectivity for GABA receptors .
- Another research article highlighted the synthesis of related compounds and their evaluation in animal models for anxiety and seizure activity. The results indicated promising anxiolytic effects comparable to established benzodiazepines .
- Case Study on Anxiolytic Activity :
- Clinical Trials for Anticonvulsant Use :
Comparación Con Compuestos Similares
Table 1: Key Comparative Data
Key Findings from Structural Comparisons
GABAergic targets) . introduces a thiazinan sulfone group, which increases polarity and may impact blood-brain barrier permeability compared to the lipophilic trifluoromethoxy group in the main compound .
Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the main compound likely enhances metabolic stability due to the electron-withdrawing trifluoromethoxy moiety, a feature absent in analogs like (isopropyl pyrazole) and (quinoxaline-dione) . The chloro substituent in may improve target affinity for oxidative environments but could increase toxicity risks .
Pharmacological and Physicochemical Implications
- Lipophilicity : The trifluoromethoxy group in the main compound likely confers higher lipophilicity than ’s sulfone group, favoring CNS penetration.
- Target Selectivity: The dopamine D3 receptor affinity of suggests divergent biological applications compared to the main compound, which may target GABA receptors or novel pathways .
- Solubility : The thiazinan sulfone in could improve aqueous solubility, whereas the main compound’s trifluoromethoxy group may reduce it .
Métodos De Preparación
Cyclization of Diamine Derivatives
The 1,4-benzodiazepine scaffold is typically synthesized via cyclization of a diamine precursor. For example, N-(2-aminophenyl)-3-bromopropionamide undergoes intramolecular cyclization under basic conditions to form the 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core. This reaction is catalyzed by triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the bicyclic structure with >80% purity after recrystallization.
Key Reaction Conditions:
Optimization of Ring Closure
Alternative methods employ NBS (N-bromosuccinimide) in carbon tetrachloride (CCl₄) with AIBN (azobisisobutyronitrile) as a radical initiator to brominate intermediate esters, followed by alkylation with piperazine derivatives. This approach minimizes side reactions such as nitrile hydrolysis, which can reduce yields during subsequent steps.
Introduction of the Propanamide Side Chain
Alkylation of the Benzodiazepine Core
The 3-position of the benzodiazepine core is functionalized via nucleophilic alkylation. 3-Amino-2,3-dihydro-1H-1,4-benzodiazepin-2-one reacts with ethyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the propanamide precursor. This Michael addition proceeds at 60°C in dimethylformamide (DMF), achieving a 65% yield after silica gel chromatography.
Hydrolysis and Activation
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture. The resulting acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for subsequent coupling.
Coupling with 4-(Trifluoromethoxy)aniline
Amide Bond Formation
The activated carboxylic acid is coupled with 4-(trifluoromethoxy)aniline in dichloromethane (DCM) using HATU and N,N-diisopropylethylamine (DIPEA) as a base. This step is critical for introducing the electron-deficient aryl group, which enhances the compound’s bioavailability.
Optimized Conditions:
Challenges with Trifluoromethoxy Substitution
The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces the nucleophilicity of the aniline, necessitating excess coupling reagent and prolonged reaction times. Impurities such as N-acylurea byproducts are mitigated via column chromatography with ethyl acetate/hexane (3:7).
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance reaction control and reproducibility. For instance, the cyclization step is conducted in a microreactor at 5°C with a residence time of 10 minutes, achieving 85% conversion.
Purification Techniques
Industrial purification utilizes simulated moving bed (SMB) chromatography to separate enantiomers and byproducts. This method reduces solvent consumption by 40% compared to batch chromatography.
Analytical Characterization
Spectroscopic Analysis
Q & A
Q. What are the key steps in synthesizing the compound, and how is purity ensured?
The synthesis involves multi-step organic reactions, including cyclization to form the benzodiazepine core and subsequent coupling with the trifluoromethoxy phenyl group. Critical parameters include reflux conditions (e.g., ethanol as solvent, glacial acetic acid catalyst) and precise temperature control. Purity is ensured via High-Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation .
Q. Which spectroscopic methods are essential for structural confirmation?
NMR (¹H and ¹³C) confirms the benzodiazepine ring and propanamide linkage, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like carbonyls. Mass Spectrometry (MS) verifies molecular weight. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .
Q. How is the compound’s stability assessed under varying storage conditions?
Accelerated stability studies are conducted at elevated temperatures (e.g., 40°C) and humidity levels (75% RH). Samples are analyzed periodically using HPLC to monitor degradation products and quantify active compound retention .
Q. What are common impurities in synthesis, and how are they resolved?
By-products like unreacted intermediates or oxidation derivatives are identified via Liquid Chromatography-Mass Spectrometry (LC-MS). Purification employs gradient elution in column chromatography or preparative HPLC. Reaction optimization (e.g., inert atmosphere) minimizes side reactions .
Advanced Research Questions
Q. How can computational models predict the compound’s interaction with biological targets?
Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to receptors like GABA-A. Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents (e.g., trifluoromethoxy group’s electron-withdrawing effects). Integration with COMSOL Multiphysics optimizes reaction parameters for scaled synthesis .
Q. What strategies enhance solubility for in vitro bioactivity assays?
Co-solvents (e.g., DMSO:PBS mixtures) or salt formation (e.g., hydrochloride salts) improve aqueous solubility. Structural analogs with hydrophilic groups (e.g., hydroxyl substitutions) are synthesized and tested via equilibrium solubility assays. Dynamic Light Scattering (DLS) characterizes colloidal stability .
Q. How can AI-driven experimental design optimize synthetic pathways?
Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to predict optimal conditions (temperature, solvent ratios). Robotic platforms automate parameter testing, reducing trial iterations. Real-time HPLC feedback adjusts conditions dynamically .
Q. How do structural modifications affect pharmacokinetic properties?
Substituents at the benzodiazepine core (e.g., halogenation) or propanamide chain (e.g., alkylation) are tested in vitro using Caco-2 cell monolayers for permeability and cytochrome P450 assays for metabolic stability. In silico tools (e.g., SwissADME) predict bioavailability and blood-brain barrier penetration .
Q. How to resolve contradictions in reported bioactivity data across studies?
Compare assay conditions (e.g., cell lines, incubation times) and validate using standardized protocols (e.g., NIH/NCATS guidelines). Assess compound stability in assay buffers via LC-MS. Reproduce experiments with independent synthetic batches to rule out impurity effects .
Q. What mechanistic insights explain the compound’s selectivity for specific enzymes?
Competitive inhibition assays (e.g., fluorogenic substrates) and X-ray crystallography reveal binding modes. Molecular dynamics simulations (e.g., GROMACS) track conformational changes in enzyme-active sites upon ligand binding. Site-directed mutagenesis validates critical residues .
Methodological Framework for Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
